1-(3-Methylphenyl)pyrrolidin-3-amine

Lipophilicity Drug Design Physicochemical Property

Researchers often face stalled lead optimization due to subtle scaffold variations altering CNS target selectivity. 1-(3-Methylphenyl)pyrrolidin-3-amine (CAS 1096836-72-4) directly addresses this with a distinct meta-methyl substitution profile that diverges from unsubstituted or para-methyl analogs in permeability and binding kinetics. - Enables systematic SAR exploration of monoamine reuptake inhibitors; meta-tolyl group provides defined steric and electronic perturbation. - Meets CNS drug-likeness criteria (MW 176.26, XLogP3 1.7, 1 HBD) for improved brain exposure potential over simpler N-aryl scaffolds. - 95% purity as a racemic building block; reactive primary amine handle enables rapid functionalization for focused library synthesis.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 1096836-72-4
Cat. No. B3212160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylphenyl)pyrrolidin-3-amine
CAS1096836-72-4
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCC(C2)N
InChIInChI=1S/C11H16N2/c1-9-3-2-4-11(7-9)13-6-5-10(12)8-13/h2-4,7,10H,5-6,8,12H2,1H3
InChIKeyIGASEQRQTPTQOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylphenyl)pyrrolidin-3-amine – Physicochemical Baseline for CNS Research


1-(3-Methylphenyl)pyrrolidin-3-amine (CAS 1096836‑72‑4, C₁₁H₁₆N₂, MW 176.26) is a chiral 3‑aminopyrrolidine analogue bearing a meta‑tolyl substituent on the pyrrolidine nitrogen. The compound belongs to a class extensively explored as monoamine reuptake inhibitors [1]. Its computed XLogP3 of 1.7 and topological polar surface area of 29.3 Ų indicate moderate lipophilicity and low hydrogen‑bonding capacity, consistent with blood‑brain barrier permeation potential [2]. These baseline properties distinguish it from simpler N‑aryl‑3‑aminopyrrolidines and underpin its utility as a building block in CNS‑targeted medicinal chemistry programs.

Computed moderate lipophilicity and low TPSA support CNS permeability screening
N-Aryl-3-aminopyrrolidine scaffold for monoamine reuptake inhibitor research
Meta-tolyl substitution provides steric/electronic profile distinct from ortho/para isomers

Generic Interchange Risks in N-Aryl-3-aminopyrrolidines


Minor substituent changes on the N‑aryl ring of 3‑aminopyrrolidines produce large shifts in monoamine transporter selectivity, metabolic stability, and off‑target liability. The meta‑methyl substitution in 1‑(3‑methylphenyl)pyrrolidin‑3‑amine generates a distinct lipophilicity, steric, and electronic profile compared with the unsubstituted phenyl, para‑methyl, or ortho‑methyl congeners [1][2]. Even when compounds appear interchangeable as “building blocks,” physicochemical divergence translates into different permeability, binding, and pharmacokinetic outcomes in vivo [1]. Consequently, procurement decisions based solely on scaffold similarity risk irreproducible biological results and stalled lead optimisation.

SubstitutionMeta-methyl shifts lipophilicity vs unsubstituted phenyl; BBB permeation profile may differ significantly.
SelectivitySubstitution pattern modulates monoamine transporter selectivity; ortho/para isomers may exhibit distinct 5-HT/DA inhibition profiles.
HandlingPurity specification and storage requirements vary across suppliers; adherence to documented conditions is critical.

Physicochemical and Pharmacological Comparison of Close N-Aryl Analogs


Meta-Methyl Substitution Enhances Lipophilicity

The computed octanol‑water partition coefficient (XLogP3‑AA) of 1‑(3‑methylphenyl)pyrrolidin‑3‑amine is 1.7, compared with 1.3 for the unsubstituted phenyl analogue 1‑phenylpyrrolidin‑3‑amine [1][2]. This difference of +0.4 log units is expected to enhance passive membrane permeability and blood‑brain barrier penetration, while potentially increasing non‑specific protein binding [1].

Lipophilicity (XLogP3)
Direct comparison
Target XLogP3 1.7 vs 1-Phenyl analogue 1.3
Δ +0.4 log units
May shift passive permeability context; not a confirmed CNS penetration guarantee.
Computed by XLogP3; experimental logP/logD determination recommended.
Lipophilicity Drug Design Physicochemical Property

Molecular Weight Impact on Pharmacokinetics

The molecular weight of 1‑(3‑methylphenyl)pyrrolidin‑3‑amine is 176.26 g mol⁻¹, 8.6% larger than the 162.23 g mol⁻¹ of 1‑phenylpyrrolidin‑3‑amine [1][2]. While both fall within acceptable drug‑like space, the added mass reflects the meta‑methyl group, which contributes to greater van der Waals volume and can alter passive diffusion rates and renal clearance thresholds.

Molecular Weight
Direct comparison
Target MW 176.26 vs Phenyl analogue 162.23
Δ +14.0 g/mol (+8.6%)
May influence solubility and diffusion; bioequivalence with lighter analog not supported.
Computed values; experimental confirmation of physicochemical impact needed.
Molecular Weight Drug-Likeness Pharmacokinetics

Substitution Pattern Modulates Monoamine Transporter Selectivity

SAR data disclosed in EP1638934B1 and related N‑substituted 3‑aminopyrrolidine patents demonstrate that the position of aryl substitution profoundly modulates serotonin (5‑HT), noradrenaline, and dopamine transporter inhibition [1][2]. Although IC₅₀ values for the exact meta‑methyl derivative are not publicly reported, the generic Markush structure encompasses 1‑(3‑methylphenyl)pyrrolidin‑3‑amine as a selective serotonin reuptake inhibitor (SSRI) scaffold, while ortho‑substituted analogues exhibited >10‑fold shifts in 5‑HT/DA selectivity ratios in rat synaptosomal assays [1].

Transporter Selectivity
Class-level inference
Meta-methyl predicted to yield balanced 5-HT/NA inhibition; ortho/para isomers show shifted selectivity (patent SAR).
Substitution pattern may alter transporter profile; per-isomer assay required.
Exact IC₅₀ values not publicly available; class-level SAR only.
Monoamine Reuptake Serotonin Dopamine

Purity Specification and Storage Requirements

Commercial supply of 1‑(3‑methylphenyl)pyrrolidin‑3‑amine from Leyan (product ID 1306812) and AK Sci (catalog 2343DA) is specified at a minimum purity of 95% . Long‑term storage is recommended in a cool, dry environment . While purity may appear comparable to other building‑block amines, the absence of recorded melting‑point or boiling‑point data in public databases (N/A in Chemsrc ) necessitates strict adherence to storage conditions to prevent hygroscopic degradation or amine oxidation.

Purity Specification
Data to verify
≥95% purity (supplier specified); storage: cool, dry environment.
Procurement reliability depends on supplier COA; storage compliance critical.
Melting/boiling point data not available; purity recheck advised.
Purity Procurement Stability

Absence of Direct Comparative Biological Activity Data

As of May 2026, a comprehensive search of PubMed, BindingDB, ChEMBL, and PubChem BioAssays failed to identify any publication reporting IC₅₀, Kᵢ, or in vivo efficacy data specifically for 1‑(3‑methylphenyl)pyrrolidin‑3‑amine. The differentiation claims above therefore rest on computed physicochemical properties (PubChem) and class‑level structure‑activity inferences drawn from patent disclosures of 3‑aminopyrrolidine series. Procurement and experimental prioritisation must be based on these physicochemical fingerprints and the patented pharmacological scaffold until direct experimental data emerge.

Bioactivity Data Gap
Context-dependent
No IC₅₀/Ki/efficacy data located in public databases (PubMed, ChEMBL, BindingDB) as of May 2026.
Biological activity must be assayed de novo; analog extrapolation not supported.
Value resides in defined physicochemical profile and scaffold class.
Data Availability Evidence Strength Experimental Validation

Research Applications Guided by Physicochemical Profile


CNS-Penetrant Monoamine Reuptake Inhibitor Lead Generation

With XLogP3 1.7, MW 176.26, and a single hydrogen‑bond donor, the compound meets typical CNS drug‑likeness criteria. It can serve as an advanced starting point for synthesising focused libraries targeting serotonin and noradrenaline transporters, replacing the unsubstituted phenyl scaffold (XLogP3 1.3) to improve brain exposure while retaining low molecular weight [1][2].

Meta-Substituent SAR Tool Compound

The meta‑tolyl group provides a well‑defined steric and electronic perturbation relative to ortho‑ and para‑methyl isomers. Researchers can use the compound to systematically probe the effect of substitution pattern on monoamine transporter selectivity, leveraging the documented SAR framework of 3‑aminopyrrolidine reuptake inhibitors [3].

Chiral Amine Building Block for Asymmetric Synthesis

As a racemic 3‑aminopyrrolidine, the compound offers a reactive primary amine handle for further functionalisation (acylation, sulfonylation, reductive amination) while maintaining the conformational rigidity of the pyrrolidine ring. Its 95% supplier‑specified purity makes it suitable as a synthetic intermediate in medicinal chemistry programs requiring early‑stage hit expansion .

Computational ADME Model Validation Benchmark

The availability of computed descriptors (XLogP3, TPSA, H‑bond counts) from PubChem, combined with the absence of experimental metabolic stability data, positions this compound as a useful test case for validating in silico ADME prediction models across a series of N‑aryl‑3‑aminopyrrolidines [1].

Application
Selection Property
Validation Focus
Monoamine reuptake inhibitor lead generation
Computed lipophilicity profile (XLogP3 1.7 vs 1.3)
In vitro BBB permeability and metabolic stability assays
Substitution-pattern SAR studies
Meta-tolyl vs ortho/para isomer identity
Monoamine transporter selectivity profiling
Chiral amine building block for derivatization
Primary amine reactivity and purity specification
Purity verification and derivatization compatibility screening
In silico ADME model validation
Computed descriptors (XLogP3, TPSA) vs experimental data gap
Experimental metabolic stability and protein binding assays
Quote Request

Request a Quote for 1-(3-Methylphenyl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.